25-O-Deacetyl Rifabutin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

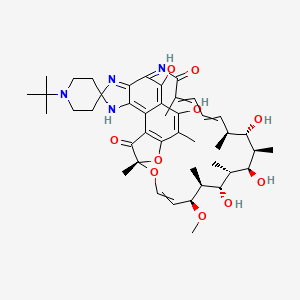

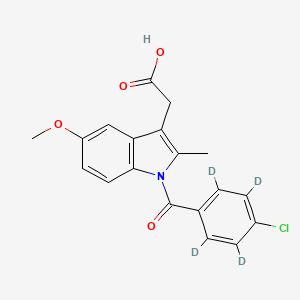

25-O-Deacetyl Rifabutin (25-O-DAR) is a semisynthetic derivative of rifabutin, a broad-spectrum antibiotic used to treat tuberculosis and other mycobacterial infections. 25-O-DAR is a prodrug of rifabutin and is used to increase the bioavailability of rifabutin. 25-O-DAR is an important tool for studying the mechanism of action of rifabutin and for researching its potential applications in the medical field.

Aplicaciones Científicas De Investigación

Tuberculosis Treatment Research

25-O-Deacetyl Rifabutin: is a key metabolite of Rifabutin, which is used to investigate the efficacy and mechanisms of action against Mycobacterium tuberculosis . Studies utilize this compound to understand how Rifabutin interferes with the cell wall synthesis of the bacteria, potentially leading to improved treatment strategies for tuberculosis .

Pharmacokinetics and Metabolism

Research into the pharmacokinetics of Rifabutin involves studying its metabolites, including 25-O-Deacetyl Rifabutin . This research helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of Rifabutin, which is crucial for optimizing dosing regimens and minimizing side effects .

Drug Resistance Studies

25-O-Deacetyl Rifabutin: plays a role in studies aimed at understanding the development of drug resistance. By examining how tuberculosis bacteria interact with this metabolite, researchers can identify pathways that lead to resistance and develop methods to counteract them .

Comparative Analysis with Other Antimycobacterial Drugs

This compound is used in comparative studies alongside other antimycobacterial drugs like Rifampicin and Rifapentine. Such research helps in determining the relative efficacy and safety profiles of these drugs, which is essential for clinical decision-making .

Development of Diagnostic Tests

The presence and levels of 25-O-Deacetyl Rifabutin in biological samples can be used to develop diagnostic tests that monitor the effectiveness of Rifabutin therapy and adherence to treatment regimens .

Veterinary Medicine Applications

While primarily used in human medicine, 25-O-Deacetyl Rifabutin also finds applications in veterinary medicine, particularly in the treatment and study of tuberculosis in animals. This research can lead to better management of zoonotic diseases that affect both animals and humans .

Propiedades

IUPAC Name |

(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H60N4O10/c1-21-13-12-14-22(2)41(55)45-33-32-31(46-44(47-32)16-18-48(19-17-44)42(7,8)9)28-29(38(33)53)37(52)26(6)39-30(28)40(54)43(10,58-39)57-20-15-27(56-11)23(3)35(50)25(5)36(51)24(4)34(21)49/h12-15,20-21,23-25,27,34-36,46,49-53H,16-19H2,1-11H3/t21-,23+,24+,25-,27-,34-,35+,36+,43-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIPPWHISSKVGV-YJFZWFQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)C(C)(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)C(C)(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H60N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 136240573 | |

Q & A

Q1: What is 25-O-Deacetyl Rifabutin and how does it relate to Rifabutin?

A1: 25-O-Deacetyl Rifabutin is a major metabolite of the antimycobacterial drug Rifabutin (4-deoxo-3,4-[2-spiro-(N-isobutyl-4-piperidyl)]-(1H)-imidazo-(2,5-dihydro)-rifamycin S). This means that Rifabutin is transformed into 25-O-Deacetyl Rifabutin within the body, primarily through metabolic processes in the liver. []

Q2: How is 25-O-Deacetyl Rifabutin excreted from the body?

A2: Studies using radiolabeled Rifabutin have shown that 25-O-Deacetyl Rifabutin, along with other metabolites and unchanged Rifabutin, is excreted through both urine and feces. [] In humans, it is primarily found in urine. []

Q3: In which species has 25-O-Deacetyl Rifabutin been detected as a metabolite of Rifabutin?

A3: Research indicates that 25-O-Deacetyl Rifabutin has been identified in the urine of both rats and humans following Rifabutin administration. [, , ] Interestingly, it was not detected in rabbit or monkey urine. []

Q4: Are there other known metabolites of Rifabutin besides 25-O-Deacetyl Rifabutin?

A4: Yes, several other metabolites of Rifabutin have been identified. 31-OH Rifabutin is a major metabolite found in various species, including rats, rabbits, monkeys, and humans. [] Other metabolites include 27-O-demethyl-rifabutin, 32-hydroxy-rifabutin, and 20-hydroxy-rifabutin. [] Additionally, N-isobutyl-4-hydroxy-piperidine is a significant polar metabolite observed in both rats and humans. []

Q5: What analytical techniques are used to identify and quantify Rifabutin and its metabolites?

A6: Researchers utilize a combination of techniques to study Rifabutin metabolism. These include radio-high-pressure liquid chromatography (radio-HPLC) to separate and quantify radioactive compounds in biological samples. [, ] Mass spectrometry (MS) techniques like direct inlet MS and electrospray ionization-MS are employed for structural characterization of metabolites. [, ] Additionally, nuclear magnetic resonance (NMR) spectrometry is used to confirm the structure of isolated metabolites. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)

![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/no-structure.png)

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)